
4-Bromo-2-fluorophenol
Overview
Description
4-Bromo-2-fluorophenol is an organic compound with the molecular formula C6H4BrFO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is known for its clear colorless to brownish liquid form and has a molecular weight of 191.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorophenol can be synthesized from 2-fluorophenol through a bromination reaction. The process involves the addition of bromine to a solution of 2-fluorophenol in methylene chloride, which is cooled to approximately 3°C in an ice bath. The reaction mixture is stirred at this temperature for two hours and then at room temperature for one hour. The mixture is then poured into water containing excess sodium bisulfite to neutralize the bromine. The organic phase is separated, washed with methylene chloride, and dried over magnesium sulfate. The solvent is evaporated to yield this compound as a colorless oil with a yield of 90% .
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thiols.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or reduced phenolic compounds.
Scientific Research Applications
4-Bromo-2-fluorophenol has several applications in scientific research:
Medicine: It is involved in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been studied for their ability to inhibit cyclooxygenase-2, an enzyme involved in inflammation and pain pathways . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Fluorophenol: Similar in structure but lacks the bromine atom at position 4.
4-Bromophenol: Similar in structure but lacks the fluorine atom at position 2.
2-Bromo-5-fluorophenol: Another halogenated phenol with bromine and fluorine atoms at different positions.
Uniqueness: 4-Bromo-2-fluorophenol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique structure allows for the synthesis of specific derivatives that may not be easily accessible from other similar compounds .
Biological Activity
4-Bromo-2-fluorophenol (CAS No. 2105-94-4) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
This compound is characterized by the presence of both bromine and fluorine substituents on the phenolic ring, which significantly influences its chemical behavior and biological activity. The molecular formula is with a molecular weight of 191.00 g/mol. Its unique structure enhances lipophilicity, potentially improving bioavailability in biological systems .
Research indicates that this compound itself does not exhibit a specific mechanism of action but serves as a precursor for the synthesis of derivatives with notable biological activities. One key area of interest is its role in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for further pharmacological development.
The compound's bromine and fluorine substituents may enhance binding affinity towards various molecular targets, including enzymes and receptors, due to their electronic effects. The hydroxyl group can participate in hydrogen bonding, influencing interactions with biological macromolecules .
Antimicrobial and Anticancer Properties
Studies have explored the antimicrobial and anticancer properties of compounds derived from this compound. For instance, derivatives have shown promise as potential antimicrobial agents against various pathogens and as anticancer agents in cell line assays. The specific mechanisms through which these derivatives exert their effects often involve modulation of signaling pathways critical for cell survival and proliferation .
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of synthesized derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Another study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines (e.g., breast cancer MCF-7 cells). The findings revealed that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound | Key Features | Unique Aspects |
---|---|---|
This compound | Bromine and fluorine substituents | High lipophilicity; useful in synthetic chemistry |
2-Fluorophenol | Only fluorine substituent | Simpler reactivity profile |
4-Chloro-2-fluorophenol | Chlorine replaces bromine | Different nucleophilic substitution behavior |
4-Iodo-2-fluorophenol | Iodine replaces bromine | Increased reactivity due to iodine |
This comparative analysis illustrates how the unique combination of bromine and fluorine in this compound enhances its utility in synthetic chemistry compared to its analogs.
Safety and Handling
While studying or handling this compound, it is crucial to note that it can be harmful if swallowed or inhaled and may cause skin and eye irritation. Proper safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves and goggles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-2-fluorophenol and ensuring high purity?
- Methodology : Synthesis typically involves bromination and fluorination of phenol derivatives. For example, halogenation via electrophilic substitution using bromine in acetic acid, followed by selective fluorination. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity verification requires GC analysis (minimum 98% purity) and NMR spectroscopy (¹H/¹³C) to confirm absence of regioisomers like 3-bromo-2-fluorophenol .
Q. How should researchers handle and store this compound to maintain stability?
- Protocols : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for handling due to its low flash point (98°C) and irritant properties. Safety measures include PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns via coupling constants.
- GC-MS : Verify molecular ion peak at m/z 190.99 (C₆H₄BrFO) and assess purity.
- FT-IR : Detect O-H stretch (~3200 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
- Crystallography Approach : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX for structure refinement. Challenges include resolving anisotropic displacement parameters for bromine and fluorine atoms. Example: A derivative, 4-bromo-2-fluorobenzaldehyde, crystallizes in a monoclinic system (P2₁/c space group) with bond angles deviating <2° from DFT predictions .
Q. What strategies address contradictions in DFT-calculated vs. experimental electronic properties of this compound?
- Data Reconciliation :
- Perform density functional theory (DFT) using hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to model dipole moments and HOMO-LUMO gaps.
- Cross-validate with experimental UV-Vis spectra and solvatochromic studies. Discrepancies often arise from solvent effects or relativistic effects unaccounted for in bromine’s electron density .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
- Synthetic Applications :
- Chalcone Synthesis : Condense with hydroxyacetophenones under Claisen-Schmidt conditions (NaOH/EtOH), then cyclize with DMSO/I₂ to form fluorinated chromones (e.g., 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one). Biological screening shows antimicrobial activity against S. aureus (MIC ~25 µg/mL) .
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst to generate biaryl intermediates for drug discovery .
Q. What methodologies quantify trace impurities in this compound batches?
- Quality Control :
- HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) to detect regioisomers (e.g., 3-bromo-2-fluorophenol) at ppm levels.
- ICP-MS : Measure residual heavy metals (e.g., Pd from catalytic reactions) with detection limits <0.1 ppb .
Properties
IUPAC Name |
4-bromo-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVOZMPTISNBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175271 | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-94-4 | |
Record name | 4-Bromo-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2105-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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